molecular formula C18H17N3O2S B2613105 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-06-1

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2613105
CAS No.: 391228-06-1
M. Wt: 339.41
InChI Key: IKKFRPBRAPJYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and mass spectrometry. Unfortunately, without specific spectral data for this compound, a detailed molecular structure analysis cannot be provided .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and reagents present. Benzamides, for example, can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, benzamides are typically solid at room temperature and exhibit strong hydrogen bonding due to the presence of the amide functional group .

Scientific Research Applications

Anticancer Applications

The structural framework related to 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for anticancer properties. For instance, a series of compounds with a thiadiazole scaffold demonstrated significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), highlighting the potential of such molecules in cancer therapy (Ravinaik et al., 2021). Furthermore, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has led to compounds with promising anticancer activity, suggesting a streamlined approach for developing novel anticancer agents (Tiwari et al., 2017).

Nematocidal Activity

Research into 1,3,4-thiadiazole amide derivatives, akin to the chemical structure , has identified compounds with potent nematocidal activity against Bursaphelenchus xylophilus, a significant pest affecting forestry. This discovery opens the door to new nematicides that could be vital for pest management strategies (Liu et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically requires experimental data from biological studies, which does not appear to be available for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should be taken when handling organic compounds, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFRPBRAPJYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.